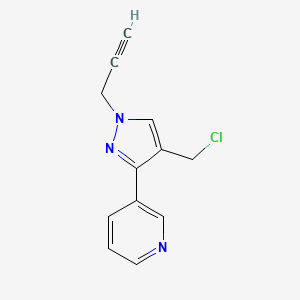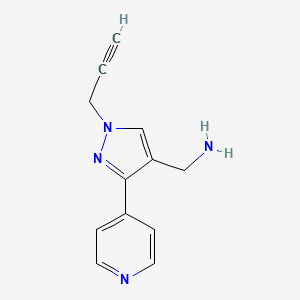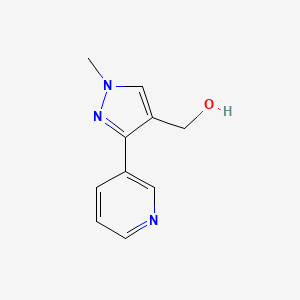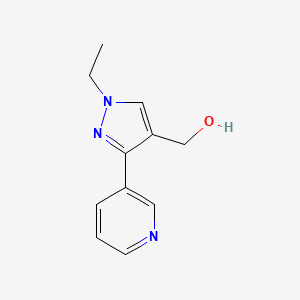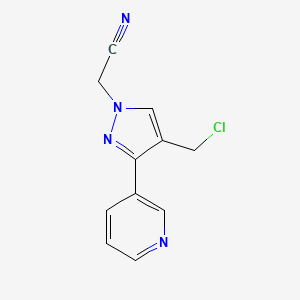
(3R)-1-(6-aminopyridazin-3-yl)pyrrolidin-3-ol
Descripción general
Descripción
(3R)-1-(6-aminopyridazin-3-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C8H12N4O and its molecular weight is 180.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A significant area of research involves the synthesis of compounds with structures similar to "(3R)-1-(6-aminopyridazin-3-yl)pyrrolidin-3-ol" for their potential applications in medicinal chemistry. For instance, the development of novel methods for synthesizing conformationally rigid diamines, which are important in medicinal chemistry, has been reported. These compounds are synthesized via catalytic hydrogenation of pyrrolylpyridine derivatives, offering a simpler alternative to complex multi-stage processes (R. Smaliy et al., 2011). Additionally, the synthesis of 1′-aza-C-nucleosides from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol highlights the compound's role in nucleoside analogues, demonstrating its versatility in the creation of biologically active molecules (V. Filichev & E. Pedersen, 2001).
Medicinal Chemistry Applications
Compounds structurally related to "this compound" are being explored for their potential in medicinal chemistry, particularly as antibacterial agents and in the synthesis of bioactive molecules. Research into the synthesis and structure-activity relationships of quinolonecarboxylic acid derivatives reveals their potent antibacterial activity against resistant strains, showcasing the therapeutic potential of these compounds (H. Inagaki et al., 2003). Additionally, the synthesis of N-phosphonocarbonylpyrrolidine derivatives of guanine as inhibitors of purine nucleoside phosphorylase points to the utility of these structures in developing treatments for diseases related to purine metabolism (D. Rejman et al., 2012).
Material Science and Coordination Chemistry
Research on the coordination chemistry of ligands related to "this compound" with metals has implications for material science, particularly in the development of luminescent materials and sensors. Studies have shown that derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands exhibit interesting properties when coordinated with metals, offering potential applications in biological sensing and the study of thermal and photochemical spin-state transitions (M. Halcrow, 2005).
Propiedades
IUPAC Name |
(3R)-1-(6-aminopyridazin-3-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-7-1-2-8(11-10-7)12-4-3-6(13)5-12/h1-2,6,13H,3-5H2,(H2,9,10)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIQHIZXOSDDMQ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



